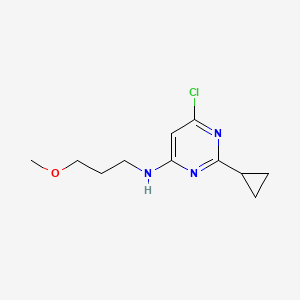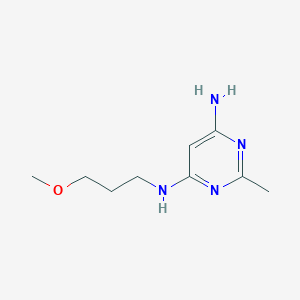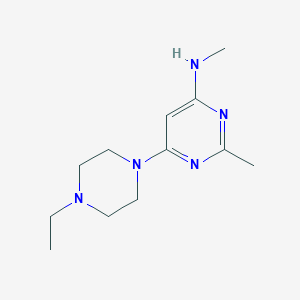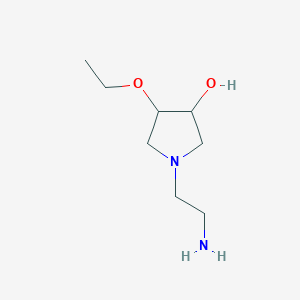
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol
Vue d'ensemble
Description
The compound “1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . The “1-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the first carbon of the pyrrolidine ring. The “4-ethoxypyrrolidin” part indicates an ethoxy group attached to the fourth carbon of the ring. The “3-ol” part suggests a hydroxyl group attached to the third carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a five-membered pyrrolidine ring, with an aminoethyl group attached to one carbon, an ethoxy group attached to another carbon, and a hydroxyl group attached to a third carbon .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The amino group could participate in reactions typical of amines, such as acid-base reactions. The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. It would be expected to have some degree of polarity due to the presence of the amino and hydroxyl groups, which could influence properties such as solubility .Applications De Recherche Scientifique
Antibacterial Agents
- Pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including analogues of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown more effectiveness than enoxacin, a known antibiotic (Egawa et al., 1984).
Imidazolidin-4-ones in Bioactive Oligopeptides
- Imidazolidin-4-ones, which can be synthesized using compounds like 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, are used as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect N-terminal amino acids against hydrolysis (Ferraz et al., 2007).
Synaptic and Amino Acid Induced Excitation
- 1-Hydroxy-3-aminopyrrolid-2-one (HA-966), a related compound, has been investigated for its effects on synaptic and chemically excited neurons in the cuneate nucleus of the cat. This research provides insights into the neurological actions of similar compounds (Davies & Watkins, 1973).
Synthesis of Syn/Anti-1,3-Amino Alcohols
- A novel method for asymmetric synthesis of syn/anti-1,3-amino alcohols, involving the use of compounds like 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, has been described. This method is significant for the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Synthesis of 2-Arylpyrrolidine-1-Carboxamides
- A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlights the versatility of pyrrolidine derivatives (Smolobochkin et al., 2017).
Antitumor Agents
- Certain 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, have been found to possess cytotoxic activity against tumor cell lines. These findings indicate potential applications in cancer therapy (Tomita et al., 2002).
Synthesis of N-(ferrocenyl)naphthoyl Amino Acid Esters
- The synthesis of N-(ferrocenyl)naphthoyl amino acid esters, which include pyrrolidine derivatives, has been explored for their anticancer properties. These compounds have shown significant anti-proliferative effects in various cancer cell lines (Mooney et al., 2010).
Mécanisme D'action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. These proteins are often referred to as the compound’s “targets”. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
A compound’s mode of action refers to how it interacts with its target. This could involve binding to a specific site on the target protein, altering the protein’s shape or function, or preventing other molecules from interacting with the target .
Biochemical Pathways
Compounds can affect various biochemical pathways within the body. For example, they might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can greatly influence a compound’s bioavailability, or the amount of the compound that is able to reach its target and exert an effect .
Result of Action
The result of a compound’s action can vary widely depending on its target and mode of action. This could range from changes in cellular function to alterations in an organism’s overall physiology .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These might include the pH of the environment, the presence of other compounds, and physical factors like temperature and pressure .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVBUYQOFVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




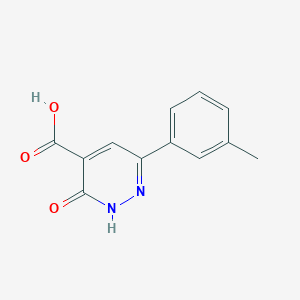
![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)
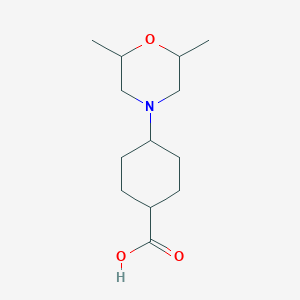

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
